molecular formula C20H23NO3 B5706416 Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate

Cat. No.: B5706416
M. Wt: 325.4 g/mol
InChI Key: PQHCZCCTXLOMKW-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a tert-butylphenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-tert-butylbenzoic acid and 3-amino-2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) leads to the formation of the amide bond.

    Esterification: The resulting amide is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated derivatives, nitro compounds, or sulfonated products.

Scientific Research Applications

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the tert-butylphenyl group can enhance its binding affinity and specificity towards certain targets. The ester and amide functionalities may also play a role in its reactivity and stability.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-tert-butylbenzoate: Similar structure but lacks the amide linkage.

    Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Contains a tert-butoxycarbonyl group and a hydroxyl group.

    Methyl 2-(4-(tert-butyl)phenyl)acetate: Similar aromatic structure but different functional groups.

Uniqueness

Methyl 3-{[(4-tert-butylphenyl)carbonyl]amino}-2-methylbenzoate is unique due to the combination of its functional groups, which confer specific chemical and physical properties. The presence of both ester and amide groups allows for diverse reactivity, making it a versatile intermediate in organic synthesis. Additionally, the tert-butylphenyl group enhances its stability and lipophilicity, which can be advantageous in pharmaceutical and material applications.

Properties

IUPAC Name

methyl 3-[(4-tert-butylbenzoyl)amino]-2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-13-16(19(23)24-5)7-6-8-17(13)21-18(22)14-9-11-15(12-10-14)20(2,3)4/h6-12H,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHCZCCTXLOMKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)C(C)(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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